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Cat. No.: B11833077

Get Quote

Disclaimer: Extensive searches for an experimental protocol or compound specifically named

"DC41SMe" yielded no results in the public domain. It is possible that this is an internal

designation, a novel compound not yet published, or a typographical error.

However, our search did retrieve substantial information on the gene DDX41, which is strongly

associated with a predisposition to certain cancers, particularly myeloid malignancies like

myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][2][3][4][5] Given the

context of the query, we are providing detailed application notes and protocols relevant to the

study of DDX41's role in cancer. This information is intended to serve as a comprehensive

guide for researchers, scientists, and drug development professionals interested in this area.

Background: The Role of DDX41 in Cancer
DDX41 is a DEAD-box helicase that plays a crucial role in pre-mRNA splicing and innate

immunity. Germline loss-of-function variants in the DDX41 gene are associated with an

inherited predisposition to late-onset hematologic malignancies. DDX41 is believed to function

as a tumor suppressor, where a germline mutation followed by an acquired somatic mutation in

the remaining healthy allele can lead to malignant transformation.
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Quantitative Data Summary
The following tables summarize key quantitative data related to DDX41-associated cancers.

Table 1: Penetrance of Solid Tumors in Individuals with Germline DDX41 LoF Variants

Age (Years) Penetrance (%)

75 24

Table 2: Frequency of Dysplasia in Individuals with Germline DDX41 LoF Variants

Tissue Frequency of Mild Dysplasia (%)

Peripheral Blood 57

Bone Marrow 88

Experimental Protocols
Here we provide detailed methodologies for key experiments commonly used to study the

function and mutational status of DDX41.

Germline and Somatic Mutation Analysis of DDX41
Objective: To identify germline and somatic mutations in the DDX41 gene in patient samples.

Protocol:

Sample Collection: Collect peripheral blood for germline DNA analysis and bone marrow

aspirates for somatic mutation analysis from patients with suspected DDX41-associated

malignancies.

DNA Extraction: Isolate genomic DNA from peripheral blood mononuclear cells and bone

marrow samples using a commercially available DNA extraction kit, following the

manufacturer's instructions.
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Library Preparation: Prepare sequencing libraries from the extracted DNA using a targeted

gene panel that includes the DDX41 gene or by whole-exome sequencing.

Next-Generation Sequencing (NGS): Perform deep sequencing of the prepared libraries on

an NGS platform.

Data Analysis: Align the sequencing reads to the human reference genome. Call variants

(single nucleotide variants and insertions/deletions) using a validated bioinformatics pipeline.

Variant Annotation and Filtering: Annotate the identified variants to determine their potential

pathogenicity. Filter for rare and potentially deleterious variants in the DDX41 gene.

Confirmation: Confirm the presence of identified pathogenic variants using Sanger

sequencing.

Functional Analysis of DDX41 Variants
Objective: To assess the functional impact of identified DDX41 variants on protein function.

Protocol:

Site-Directed Mutagenesis: Introduce the identified DDX41 variant into a wild-type DDX41

expression vector using a site-directed mutagenesis kit.

Cell Culture and Transfection: Culture a suitable hematopoietic cell line (e.g., K562) and

transfect the cells with either the wild-type or mutant DDX41 expression vector.

Protein Expression Analysis: At 48 hours post-transfection, harvest the cells and analyze the

expression of DDX41 protein by Western blotting using a specific anti-DDX41 antibody.

Cell Proliferation Assay: Seed the transfected cells in a 96-well plate and measure cell

proliferation over several days using a colorimetric assay (e.g., MTT or WST-1).

Apoptosis Assay: Assess the level of apoptosis in the transfected cells by flow cytometry

using Annexin V and propidium iodide staining.

Splicing Reporter Assay: Co-transfect cells with a splicing reporter plasmid and the DDX41

expression vectors to evaluate the impact of the variants on pre-mRNA splicing.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of DDX41 in cancer predisposition and a typical

experimental workflow for its study.
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Caption: DDX41 two-hit hypothesis in cancer development.
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Caption: Experimental workflow for studying DDX41.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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